

# Quantitative Specificity Profile of CCT251545

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Compound Focus: **CCT251545**

Cat. No.: S522971

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The following table consolidates key selectivity data from independent studies.

Assessment Method / Platform	Key Findings on Selectivity	Reported Potency (IC50 or Kd)
Kinase Panel Profiling (291 kinases) [1] [2] [3]	>100-fold selectivity for CDK8/19 over 291 other kinases.	CDK8: <b>6-7 nM</b> ; CDK19: <b>6 nM</b>
Cellular Target Engagement (CETSA) [2]	Confirmed high-affinity engagement of CDK8 and CDK19 in SW620 colorectal cancer cells.	Consistent with biochemical potency
Live-Cell BRET Assay (21 CDKs) [4]	No collateral binding to any other CDK family members detected below 1 $\mu$ M.	Kd (apparent) for CDK8/19: <b><math>\leq</math>10 nM</b>

| **Identified Off-Targets (Kinase Panel) [3]** | Activity against 6 out of 293 kinases at 1  $\mu$ M. Confirmed IC50 for three off-targets: | - PRKCQ: **122 nM**

- GSK3alpha: **462 nM**
- GSK3beta: **690 nM** | | **CEREP Panel (55 off-targets) [3]** | Inhibited 2 out of 55 non-kinase targets at 10  $\mu$ M. | - k(KOP): **4.4  $\mu$ M**
- 5-HT transporter (h): **3.6  $\mu$ M** |

## Experimental Protocols for Key Assays

The high selectivity of **CCT251545** was established using the following detailed methodologies.

## Biochemical Kinase Selectivity Screening

- **Method:** **CCT251545** was tested at a concentration of 1  $\mu$ M against a panel of 291 protein kinases [1] [2] [3].
- **Measurement:** Kinase activity was assessed, and compounds showing more than 50% inhibition were considered hits. For confirmed off-targets, full IC50 curves were generated [3].
- **Result:** The probe inhibited only a minimal number of kinases outside CDK8/19 at this concentration, confirming its high selectivity [2].

## Cellular Thermal Shift Assay (CETSA)

- **Purpose:** To confirm direct target engagement within the complex cellular environment, which accounts for physiology such as ATP concentration and protein complexes [2].
- **Protocol:**
  - SW620 human colorectal cancer cells were treated with **CCT251545** or vehicle control.
  - Heated cell aliquots to a range of temperatures to denature proteins.
  - Isolated the stable, ligand-bound proteins and quantified CDK8 and CDK19 levels.
- **Result:** **CCT251545** significantly stabilized CDK8 and CDK19 against thermal denaturation, demonstrating direct binding in cells [2].

## SILAC-Based Quantitative Chemical Proteomics

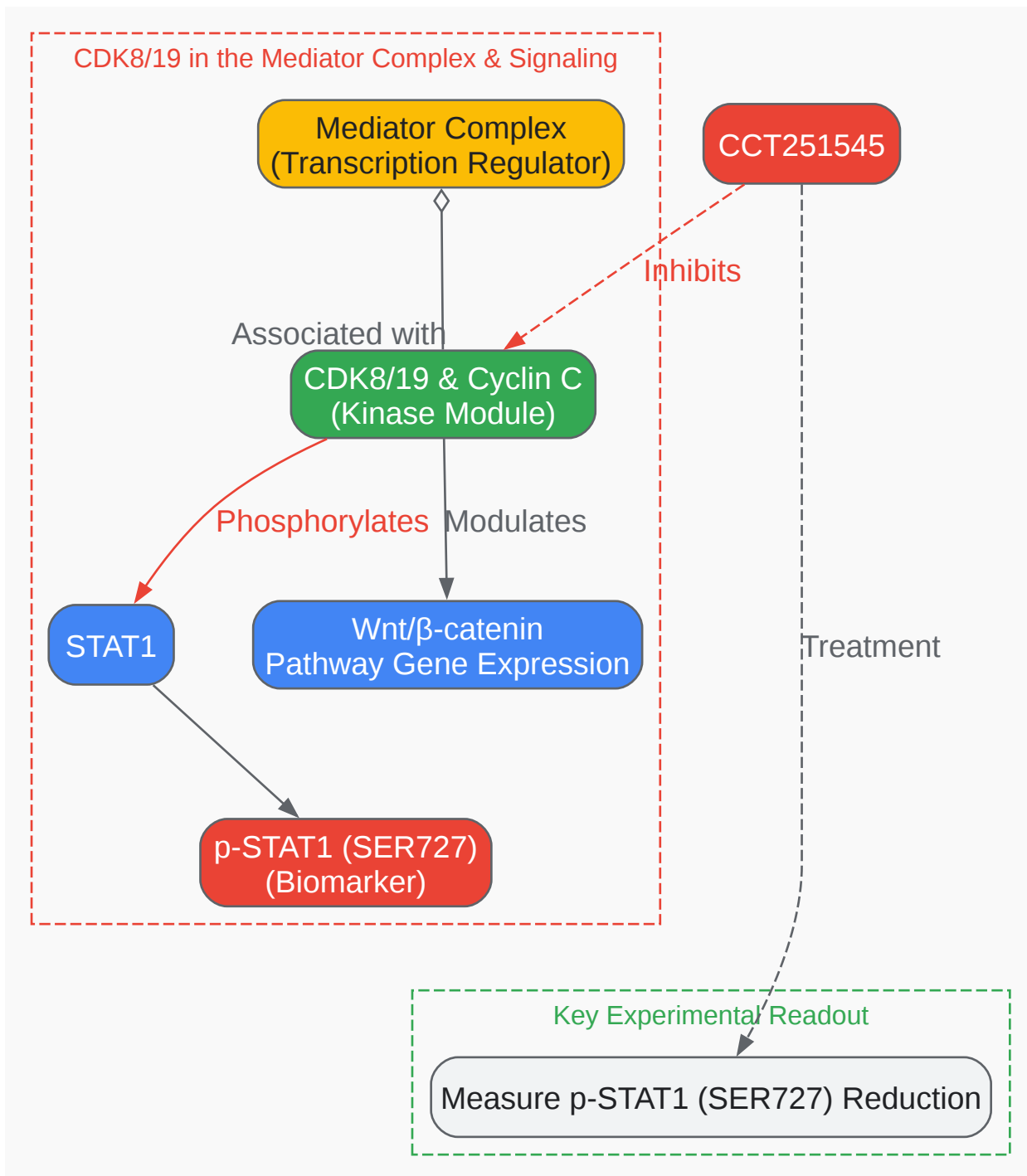
- **Purpose:** An unbiased method to identify all cellular protein targets that bind to the compound series [2].
- **Protocol:**
  - Prepared an affinity matrix by immobilizing a close analog of **CCT251545**.
  - Incubated the matrix with lysates from LS174T cells grown in light or heavy isotope-labeled amino acids.
  - Competed off specific binders with the active compound or an inactive control.
  - Identified and quantified captured proteins using mass spectrometry.
- **Result:** CDK8 and CDK19 were the highest-affinity kinase targets identified. Many other pulled-down proteins were subunits of the Mediator complex, which interacts directly with CDK8/19, indicating on-target engagement [2].

## Live-Cell Kinase Occupancy (BRET Assay)

- **Purpose:** To quantify target occupancy for all 21 human CDKs in live, intact cells, providing the most physiologically relevant selectivity data [4].
- **Protocol:**
  - Engineered HEK-293 cells to express individual CDKs fused to a NanoLuc luciferase.
  - Treated live cells with a panel of cell-permeable energy transfer probes designed to bind specific CDKs.
  - Treated the cells with **CCT251545** and used BRET to measure its ability to displace the probes.
- **Result:** **CCT251545** potently occupied CDK8 and CDK19 with no detectable occupancy for any other CDK below 1  $\mu$ M, confirming exceptional selectivity within this kinome subfamily in a live-cell context [4].

## CDK8/19 Signaling and Experimental Workflow

The diagram below illustrates the role of CDK8/19 and a key experimental workflow used to characterize **CCT251545**.



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## Interpretation and Best Practices for Researchers

Based on the consolidated data, here are key considerations for using **CCT251545** in research:

- **Primary Application:** **CCT251545** is an excellent chemical probe for studying CDK8 and CDK19 kinase-dependent functions in transcription regulation, Wnt signaling, and STAT1 phosphorylation, especially in cancer models [1] [2] [3].
- **Off-Target Considerations:** At concentrations typically  $\leq 100$  nM, **CCT251545** is highly selective. However, researchers should be cautious when using it at high concentrations ( $\geq 1$   $\mu$ M), where inhibition of PRKCQ and GSK3alpha/beta may contribute to the observed phenotype [3].
- **Best Practices:** It is recommended to use the inactive analog **CCT251099** as a negative control to rule out off-target effects. Furthermore, the phosphorylation status of STAT1 at Ser727 serves as a robust and validated cellular pharmacodynamic biomarker for confirming CDK8/19 inhibition [2] [3].

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## References

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